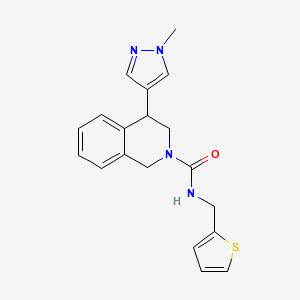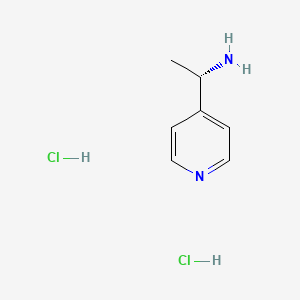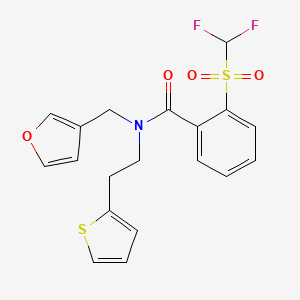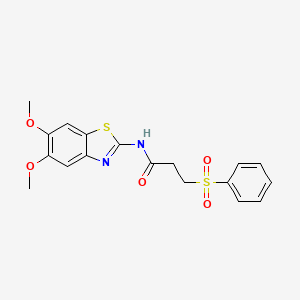![molecular formula C18H20ClNOS B2533380 N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide CAS No. 303144-65-2](/img/structure/B2533380.png)
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide” has been confirmed by single-crystal X-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular formula is C12H18ClNO2S2 and it has a molecular weight of 307.87 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One-Pot Synthesis : An efficient one-pot method for synthesizing related compounds, utilizing a precursor derived from N-[2-(chloromethyl)phenyl]formamide, has been developed. This synthesis involves cyclization and S- and/or N-alkylation steps, indicative of the compound's utility in complex chemical syntheses (Kobayashi, Kobayashi, & Ezaki, 2013).
Spectroscopic Investigation for Chemotherapeutic Applications : Spectroscopic analysis (FT-IR, FT-Raman) of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was conducted. The study also included molecular docking, suggesting potential anti-diabetic properties, thus highlighting the broader application in drug development (Alzoman et al., 2015).
Antimicrobial Activity : Certain novel triazole derivatives, including closely related chemical structures, have been synthesized and evaluated for their antimicrobial activity. This indicates a potential application in developing new antimicrobial agents (Mange et al., 2013).
Biological and Pharmacological Potential
Carbonic Anhydrase Inhibitors : Research has been conducted on benzene-carboxamide derivatives as inhibitors of carbonic anhydrase isozymes. These derivatives showed potential as topical anti-glaucoma agents, suggesting a therapeutic application for similar compounds (Mincione et al., 2001).
Metal Complexes Synthesis : The synthesis of metal complexes with related sulphonamide derivatives indicates the potential use of such compounds in enhancing biological and catalytic potentials in pharmaceutical and chemical industries (Orie, Ike, & Nzeneri, 2021).
Radioligand Development for PET Imaging : Research into N-[11C]methylated quinoline-2-carboxamides, which are structurally related, as potential radioligands suggests applications in noninvasive assessment of peripheral benzodiazepine type receptors in vivo, using positron emission tomography (PET) (Matarrese et al., 2001).
Mecanismo De Acción
As a selective agonist of the cannabinoid receptor type 2 (CB2), “N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide” likely interacts with this receptor to exert its effects.
Safety and Hazards
The safety information for “N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The compound “N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide” and its related compounds have potential applications in various fields. For instance, they have shown aphicidal activity against Sitobion miscanthi and Schizaphis graminum, as well as antifungal activities against Pythium aphanidermatum . These results indicate that this compound may be considered for further drug design endeavors .
Propiedades
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-18(2,22-12-14-8-10-16(19)11-9-14)13-20-17(21)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMAQBYCKNSAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CC=C1)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2533304.png)


![N-(3-cyanophenyl)-2-[3-oxo-2-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetamide](/img/structure/B2533308.png)
![3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2533309.png)
![1-[4-[(1R)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2533310.png)
![Ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2533311.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2533312.png)

![4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2533318.png)

